molecular formula C6H6BNO4 B1592585 2-Carboxypyridine-4-boronic acid CAS No. 1072946-59-8

2-Carboxypyridine-4-boronic acid

Cat. No.: B1592585
CAS No.: 1072946-59-8
M. Wt: 166.93 g/mol
InChI Key: JWKBLCPJNBCIIR-UHFFFAOYSA-N
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Description

2-Carboxypyridine-4-boronic acid is an organic compound with the chemical formula C6H6BNO4 . It has a molecular weight of 166.93 .


Synthesis Analysis

The primary method for the synthesis of boronic acids, including this compound, is through the electrophilic trapping of an organometallic reagent with a boric ester .


Molecular Structure Analysis

The linear formula of this compound is C6H6BNO4 .


Chemical Reactions Analysis

Boronic acid, including this compound, mediated cis-diol conjugation is one of the best-studied reactions . It has found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 166.93 . The exact mass is 167.039 . The density is predicted to be 1.50±0.1 g/cm3 .

Scientific Research Applications

Catalysis and Organic Synthesis

Boronic acids are highly effective catalysts for various chemical reactions. For instance, boric acid and N-alkyl-4-boronopyridinium halides have been shown to catalyze the esterification of alpha-hydroxycarboxylic acids and alcohols, with certain boronopyridinium derivatives being more effective than boric acid itself in excess alcohol conditions (Maki, Ishihara, & Yamamoto, 2005). Additionally, boronic acids facilitate dehydrative amidation between carboxylic acids and amines, enabling efficient peptide synthesis (Tharwat Mohy El Dine, Erb, Berhault, Rouden, & Blanchet, 2015).

Material Science and Coordination Chemistry

Boronic acids form metal-organic hybrids and second-sphere coordination networks with transition metals, illustrating their potential in material science and coordination chemistry. The structures of these complexes can incorporate water clusters and aza-donor molecules, displaying unique coordination modes (Seethalekshmi & Pedireddi, 2006).

Biomedical Applications

Boronic acid compounds are valuable in biomedicine for developing potent enzyme inhibitors, boron neutron capture agents for cancer therapy, and as mimics of antibodies that recognize biologically important saccharides (Yang, Gao, & Wang, 2003). Furthermore, they have been utilized in the design of oligomeric receptors and sensors exploiting multivalency effects for selective recognition of cell-surface glycoconjugates (Dowlut & Hall, 2006).

Environmental Chemistry

Boronic acids are involved in the degradation of pollutants, such as the herbicide 2,4-DP, through environmentally friendly electrochemical methods. These methods include anodic oxidation and electro-Fenton processes, highlighting the role of boronic acids in environmental cleanup efforts (Brillas, Baños, Skoumal, Cabot, Garrido, & Rodríguez, 2007).

Safety and Hazards

2-Carboxypyridine-4-boronic acid may form combustible dust concentrations in air. It is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation .

Mechanism of Action

Target of Action

The primary targets of 2-Carboxypyridine-4-boronic acid, also known as 4-Boronopicolinic acid, are sialic acids (SAs or N-acetylneuraminic acid), which are sugar residues intimately linked with tumor growth and cancer progression .

Mode of Action

4-Boronopicolinic acid demonstrates unusually high affinity and selectivity for sialic acids . The compound is known to reversibly interact with the diol groups found in sugars and glycoproteins . The exact mechanism is still elusive, although hydrogen bonding between the aromatic nitrogen and sa carboxyl group is proposed to play an assistive role .

Biochemical Pathways

The interaction of 4-Boronopicolinic acid with sialic acids affects the biochemical pathways associated with tumor growth and cancer progression . The compound’s ability to bind selectively to sialic acids can mediate a wide variety of physiological and pathological cell processes .

Pharmacokinetics

The compound is known to be a relatively stable and readily prepared organoboron reagent .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve its interaction with sialic acids. This interaction can lead to changes in the expression of sialylated glycans, which are commonly associated with cancer progression, poor prognosis, and higher metastatic potential .

Action Environment

The action, efficacy, and stability of 4-Boronopicolinic acid are influenced by environmental factors, particularly pH. The compound’s interactions with sialic acids strengthen under the weakly acidic pH conditions associated with a hypoxic tumoral microenvironment . This property makes 4-Boronopicolinic acid particularly useful in targeting therapeutic agents to highly sialylated epitopes or tumor cells .

Biochemical Analysis

Biochemical Properties

2-Carboxypyridine-4-boronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This compound interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. These interactions are crucial in studying enzyme mechanisms and protein functions.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain enzymes and proteins, leading to changes in cellular functions. For instance, its interaction with specific proteins can modulate signaling pathways, thereby influencing gene expression and metabolic activities .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which can inhibit or activate enzymes. This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider in experimental designs. Studies have shown that this compound remains stable under certain conditions but may degrade over time, affecting its long-term impact on cellular functions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular functions, while higher doses could lead to toxic or adverse effects. Understanding the dosage-dependent effects is crucial for its safe and effective use in research .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. The compound’s role in these pathways is essential for understanding its broader impact on cellular functions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation, which can influence its activity and function. Understanding these transport mechanisms is vital for optimizing its use in biochemical research .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct it to particular compartments or organelles, where it can exert its effects. Studying its subcellular localization provides insights into its precise role in cellular processes .

Properties

IUPAC Name

4-boronopyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BNO4/c9-6(10)5-3-4(7(11)12)1-2-8-5/h1-3,11-12H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWKBLCPJNBCIIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1)C(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70634896
Record name 4-Boronopyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072946-59-8
Record name 4-Boronopyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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